7-phenyl-7H-purine

Overview

Description

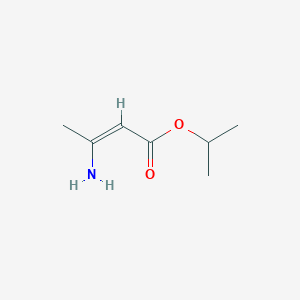

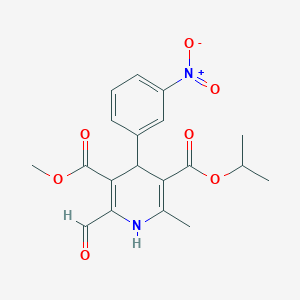

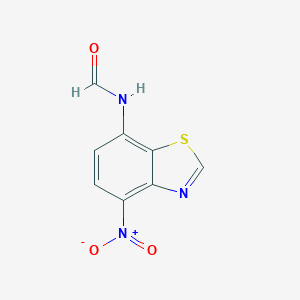

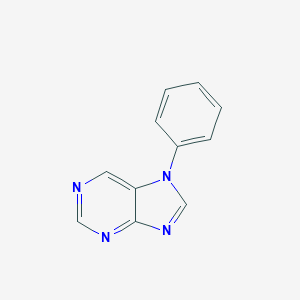

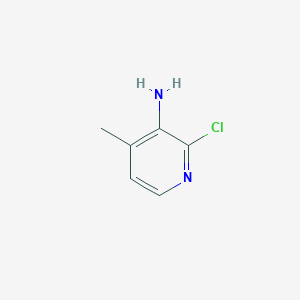

7-Phenyl-7H-purine is a heterocyclic aromatic organic compound with the molecular formula C11H8N4. It consists of a purine ring system substituted with a phenyl group at the 7-position. Purines are a class of compounds that play a crucial role in various biological processes, including the formation of nucleotides, which are the building blocks of DNA and RNA .

Mechanism of Action

Target of Action

7-Phenyl-7H-purine, also known as 7-phenylpurine, is a purine derivative . Purine derivatives are involved in various metabolic processes as cofactors associated with a wide variety of enzymes and receptors . .

Mode of Action

It is known that purine derivatives can act as endogenous ligands that bind to and activate plasmalemmal purinoceptors, which mediate extracellular communication referred to as "purinergic signalling" .

Biochemical Pathways

Purine metabolism affects a broad range of cellular processes, including energy production and DNA/RNA synthesis . The de novo purine biosynthetic pathway uses six enzymes to catalyze the transformation of phosphoribosylpyrophosphate (PRPP) into inosine 5′-monophosphate (IMP) via 10 highly conserved steps . .

Pharmacokinetics

These properties are strongly influenced by physicochemical parameters .

Result of Action

It is known that purinergic signalling is cross-linked with other transmitter networks to coordinate numerous aspects of cell behavior such as proliferation, differentiation, migration, apoptosis and other physiological processes critical for the proper function of organisms .

Action Environment

It is known that dietary and herbal interventions can help to restore and balance purine metabolism, thus addressing the importance of a healthy lifestyle in the prevention and relief of human disorders .

Biochemical Analysis

Biochemical Properties

Purine derivatives have been noted for their potential in targeting various cancers

Cellular Effects

Purine derivatives have been shown to have significant anticancer activities against targeted receptor proteins

Molecular Mechanism

Purines act as endogenous ligands that bind to and activate plasmalemmal purinoceptors, which mediate extracellular communication referred to as “purinergic signalling”

Temporal Effects in Laboratory Settings

The compound is a solid and is stored at -20° C

Metabolic Pathways

Purine metabolism affects a broad range of cellular processes, including energy production and DNA/RNA synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-7H-purine typically involves the cyclization of appropriate precursors.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 7-Phenyl-7H-purine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

7-Phenyl-7H-purine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor studies.

Medicine: Investigated for its potential anticancer and antiviral properties.

Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

7-Methyl-7H-purine: Similar structure but with a methyl group instead of a phenyl group.

7-Ethyl-7H-purine: Contains an ethyl group at the 7-position.

7-Propyl-7H-purine: Contains a propyl group at the 7-position.

Uniqueness: 7-Phenyl-7H-purine is unique due to the presence of the phenyl group, which can enhance its binding affinity to certain molecular targets compared to its alkyl-substituted counterparts. This makes it a valuable compound for studying structure-activity relationships and for developing new therapeutic agents .

Properties

IUPAC Name |

7-phenylpurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c1-2-4-9(5-3-1)15-8-14-11-10(15)6-12-7-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKCFGHHLWMSSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC3=NC=NC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356367 | |

| Record name | 7-phenyl-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18346-05-9 | |

| Record name | 7-phenyl-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 7-phenyl-7H-purine?

A1: this compound is a purine derivative where a phenyl group is attached to the nitrogen at the 7th position of the purine ring. While the papers do not explicitly state the molecular formula and weight, these can be deduced from its structure:

Q2: How does this compound react with Grignard reagents?

A2: The research by Kobayashi et al. investigates the reaction of this compound with Grignard reagents. [, ] They found that the reaction occurs at the 8th position of the purine ring, leading to the addition of the Grignard reagent and the formation of a new C-C bond. This regioselectivity is attributed to the electronic influence of the phenyl group at the 7th position.

Q3: Can this compound undergo condensation reactions with aldehydes?

A3: Yes, research demonstrates that 8-methyl derivatives of both this compound and its isomer, 8-methyl-9-phenyl-9H-purine, can undergo condensation reactions with aldehydes. [, ] This reaction occurs at the methyl group in the 8th position, resulting in the formation of styryl derivatives.

Q4: Are there any potential applications of these reactions with this compound?

A4: The research primarily focuses on understanding the reactivity and chemical behavior of this compound. While there are no direct applications mentioned in the papers, these reactions could potentially be utilized in the synthesis of more complex purine derivatives. Further research is needed to explore the potential applications of these reactions in various fields.

- Kobayashi, S., et al. "PURINES. 1. REACTION OF 9-PHENYL-9H-PURINE AND this compound WITH GRIGNARD REAGENTS." Chemical & Pharmaceutical Bulletin 27.5 (1979): 1274-1276.

- Kobayashi, S., et al. "PURINES. 4. CONDENSATION OF 8-METHYL-9-PHENYL-9H-PURINE OR 8-METHYL-7-PHENYL-7H-PURINE WITH ALDEHYDE." Chemical & pharmaceutical bulletin 27.5 (1979): 1277-1279.

- Japanese version of reference 2:

- Japanese version of reference 1:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol](/img/structure/B17611.png)